1-((3,4-Dichlorobenzyl)thio)phthalazine
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Overview
Description
1-((3,4-Dichlorobenzyl)thio)phthalazine is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic nitrogen-containing heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorobenzyl)thio)phthalazine typically involves the reaction of phthalazine derivatives with 3,4-dichlorobenzylthiol. One common method is as follows:
Starting Materials: Phthalazine and 3,4-dichlorobenzylthiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The phthalazine derivative is dissolved in the solvent, and the base is added. The mixture is then heated to a specific temperature (usually around 80-100°C) to facilitate the reaction. The 3,4-dichlorobenzylthiol is then added dropwise, and the reaction is allowed to proceed for several hours.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dichlorobenzyl)thio)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with specific functional groups altered.
Substitution: New compounds with different substituents replacing the 3,4-dichlorobenzylthio group.
Scientific Research Applications
1-((3,4-Dichlorobenzyl)thio)phthalazine has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((3,4-Dichlorobenzyl)thio)phthalazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of vascular endothelial growth factor receptor (VEGFR) or other kinases, leading to the suppression of cell proliferation and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A VEGFR inhibitor with a phthalazine structure.
Hydralazine: An antihypertensive agent with a phthalazine backbone.
Uniqueness
1-((3,4-Dichlorobenzyl)thio)phthalazine is unique due to the presence of the 3,4-dichlorobenzylthio group, which imparts distinct chemical properties and potential biological activities
Biological Activity
1-((3,4-Dichlorobenzyl)thio)phthalazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a phthalazine core linked to a 3,4-dichlorobenzyl group via a thioether bond. The presence of these functional groups suggests significant reactivity and potential for various pharmacological applications.
Structural Characteristics
The structural formula of this compound can be summarized as follows:
- Phthalazine Core : A bicyclic structure composed of two fused aromatic rings containing nitrogen atoms.
- Thioether Linkage : The -S- bond connecting the phthalazine moiety to the 3,4-dichlorobenzyl group enhances lipophilicity and cellular uptake.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activity, particularly in antimicrobial and anticancer domains. Compounds with similar structures have shown efficacy against various cancer cell lines and may act through mechanisms such as kinase inhibition or modulation of signaling pathways involved in cell proliferation.
Potential Biological Activities
- Antimicrobial Activity : Similar phthalazine derivatives have demonstrated significant antimicrobial properties against several bacterial and fungal strains.
- Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell growth, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Study Analysis
Research into compounds structurally related to this compound provides insights into its potential biological activities. For instance:
- Anticancer Studies : Derivatives of phthalazine have been tested against various cancer cell lines, showing IC50 values indicative of significant cytotoxicity. For example, compounds similar to this compound have been reported with IC50 values as low as 0.01μM, suggesting potent anticancer effects compared to standard treatments like 5-fluorouracil .
- Antimicrobial Efficacy : In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.5μg/mL to 8μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antimicrobial agents .
Comparative Analysis with Related Compounds
To further elucidate the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phthalazine | Bicyclic structure with nitrogen | Antimicrobial and anticancer |
3,4-Dichlorobenzylamine | Amino group instead of thioether | Potential antidepressant |
Thioether derivatives | Variations in aryl groups | Diverse biological activities |
Benzothiazole derivatives | Similar heterocyclic core | Antifungal and anticancer |
This table illustrates how the unique combination of the thioether linkage and dichlorobenzyl substituent in this compound may enhance its pharmacological profiles compared to other compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, possible mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial resistance.
- Signaling Pathway Modulation : It may influence key signaling pathways related to cell survival and proliferation.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfanyl]phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S/c16-13-6-5-10(7-14(13)17)9-20-15-12-4-2-1-3-11(12)8-18-19-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJODPMTWXRELOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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